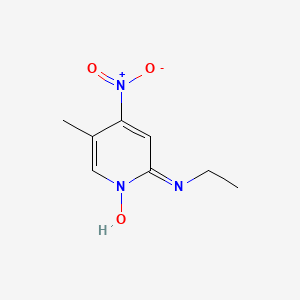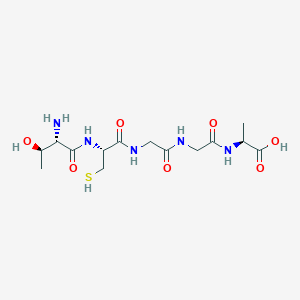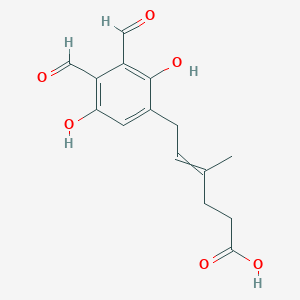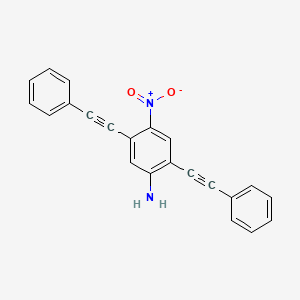
benzoic acid;(2R)-4-methylpentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid and (2R)-4-methylpentan-2-ol are two distinct compounds with unique properties and applications. Benzoic acid is a white, crystalline organic compound belonging to the family of carboxylic acids. It is widely used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents
Vorbereitungsmethoden
Benzoic Acid
Benzoic acid can be prepared through several methods:
Oxidation of Toluene: Industrially, benzoic acid is produced by the partial oxidation of toluene using oxygen gas in the presence of catalysts such as manganese or cobalt naphthenate.
Hydrolysis of Benzonitrile: Another method involves the hydrolysis of benzonitrile or benzamide.
Oxidation of Benzyl Alcohol: In laboratory settings, benzoic acid can be synthesized by oxidizing benzyl alcohol using potassium permanganate in sulfuric acid.
(2R)-4-methylpentan-2-ol
The preparation methods for (2R)-4-methylpentan-2-ol are less documented, but it can be synthesized through the reduction of the corresponding ketone using chiral catalysts to ensure the desired stereochemistry.
Analyse Chemischer Reaktionen
Benzoic Acid
Benzoic acid undergoes various chemical reactions:
Decarboxylation: Heating benzoic acid with a strong base or using soda lime (NaOH/CaO) promotes decarboxylation, producing benzene.
Esterification: Benzoic acid reacts with alcohols to form esters in the presence of acid catalysts.
Reduction: Benzoic acid can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.
(2R)-4-methylpentan-2-ol
(2R)-4-methylpentan-2-ol can undergo various reactions typical of alcohols, such as:
Oxidation: It can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide.
Esterification: It reacts with carboxylic acids to form esters in the presence of acid catalysts.
Wissenschaftliche Forschungsanwendungen
Benzoic Acid
Benzoic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Benzoic acid and its derivatives are studied for their antimicrobial properties.
Medicine: It is used in the formulation of topical antifungal treatments.
Industry: Benzoic acid is employed as a preservative in food and beverages.
(2R)-4-methylpentan-2-ol
(2R)-4-methylpentan-2-ol is used in:
Organic Synthesis: It serves as a chiral building block in the synthesis of complex molecules.
Pharmaceuticals: It is used in the preparation of certain pharmaceutical intermediates.
Wirkmechanismus
Benzoic Acid
Benzoic acid exerts its antimicrobial effects by inhibiting the growth of mold, yeast, and some bacteria. It is metabolized in the liver to hippuric acid, which is then excreted in the urine .
(2R)-4-methylpentan-2-ol
Vergleich Mit ähnlichen Verbindungen
Benzoic Acid
Similar compounds include:
Salicylic Acid: Used in acne treatment and as a preservative.
Phenylacetic Acid: Used in the synthesis of pharmaceuticals.
Benzaldehyde: Used in flavorings and fragrances.
(2R)-4-methylpentan-2-ol
(S)-4-methylpentan-2-ol: The enantiomer of (2R)-4-methylpentan-2-ol.
2-methyl-2-pentanol: An isomer with different physical and chemical properties.
Benzoic acid and (2R)-4-methylpentan-2-ol are unique in their own right, with distinct properties and applications that make them valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
185225-01-8 |
|---|---|
Molekularformel |
C13H20O3 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
benzoic acid;(2R)-4-methylpentan-2-ol |
InChI |
InChI=1S/C7H6O2.C6H14O/c8-7(9)6-4-2-1-3-5-6;1-5(2)4-6(3)7/h1-5H,(H,8,9);5-7H,4H2,1-3H3/t;6-/m.1/s1 |
InChI-Schlüssel |
BVDCYMXKUFCDOW-FCXZQVPUSA-N |
Isomerische SMILES |
C[C@H](CC(C)C)O.C1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
CC(C)CC(C)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)
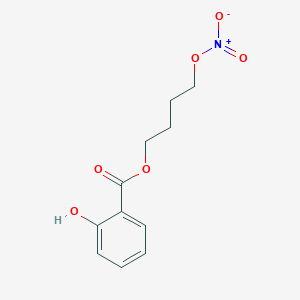
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)


![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)
![N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride](/img/structure/B14257652.png)
